Cas no 836671-27-3 (Triphenylene, 2,3,6,7,10,11-hexaphenyl-)

Triphenylene, 2,3,6,7,10,11-hexaphenyl- structure
836671-27-3 structure
Nombre del producto:Triphenylene, 2,3,6,7,10,11-hexaphenyl-
Número CAS:836671-27-3
MF:C54H36
Megavatios:684.863654136658
CID:1816412

Triphenylene, 2,3,6,7,10,11-hexaphenyl- Propiedades químicas y físicas

Nombre e identificación

    • Triphenylene, 2,3,6,7,10,11-hexaphenyl-
    • 2,3,6,7,10,11-hexakis-phenyltriphenylene
    • Triphenylene,2,3,6,7,10,11-hexaphenyl
    • 2,3,6,7,10,11-Hexaphenyltriphenylene (ACI)
    • HPT
    • Renchi: 1S/C54H36/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)52-34-46(40-25-13-4-14-26-40)48(42-29-17-6-18-30-42)36-54(52)53-35-47(41-27-15-5-16-28-41)45(33-51(49)53)39-23-11-3-12-24-39/h1-36H
    • Clave inchi: RSWOJEDGRFCGFR-UHFFFAOYSA-N
    • Sonrisas: C1C=CC(C2C(C3C=CC=CC=3)=CC3C4C(C5C(C=3C=2)=CC(C2C=CC=CC=2)=C(C2C=CC=CC=2)C=5)=CC(C2C=CC=CC=2)=C(C2C=CC=CC=2)C=4)=CC=1

Atributos calculados

  • Calidad precisa: 684.28200

Propiedades experimentales

  • PSA: 0.00000
  • Logp: 15.14820

Triphenylene, 2,3,6,7,10,11-hexaphenyl- Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Methyldicyclohexylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2.5 h, 55 °C
2.1 Reagents: Trifluoroacetic acid Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  rt → reflux; 8 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation
Yang, Xuejin; et al, Organic Letters, 2018, 20(21), 6952-6956

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Copper ;  430 K
Referencia
Precise Monoselective Aromatic C-H Bond Activation by Chemisorption of Meta-Aryne on a Metal Surface
Fan, Qitang; et al, Journal of the American Chemical Society, 2018, 140(24), 7526-7532

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  1,4-Dioxane ,  Water ;  3 d, 90 °C
2.1 Catalysts: Copper ;  430 K
Referencia
Precise Monoselective Aromatic C-H Bond Activation by Chemisorption of Meta-Aryne on a Metal Surface
Fan, Qitang; et al, Journal of the American Chemical Society, 2018, 140(24), 7526-7532

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Bromine Solvents: 1,2-Dibromoethane ;  1 h, reflux; 24 h, reflux
2.1 Reagents: Potassium acetate Solvents: Dimethylformamide ;  20 h, 80 °C; rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  rt → 90 °C; 24 h, 90 °C
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  3 d, rt
4.1 Reagents: Methyldicyclohexylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2.5 h, 55 °C
5.1 Reagents: Trifluoroacetic acid Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  rt → reflux; 8 h, reflux; cooled
5.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation
Yang, Xuejin; et al, Organic Letters, 2018, 20(21), 6952-6956

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  rt → reflux; 8 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation
Yang, Xuejin; et al, Organic Letters, 2018, 20(21), 6952-6956

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Nitrous acid, 2-methylbutyl ester ,  Iodine Solvents: 1,2-Dichloroethane ,  1,4-Dioxane ;  1 h, reflux; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  1,4-Dioxane ,  Water ;  3 d, 90 °C
3.1 Catalysts: Copper ;  430 K
Referencia
Precise Monoselective Aromatic C-H Bond Activation by Chemisorption of Meta-Aryne on a Metal Surface
Fan, Qitang; et al, Journal of the American Chemical Society, 2018, 140(24), 7526-7532

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  20 h, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 90 °C; 24 h, 90 °C
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  3 d, rt
4.1 Reagents: Methyldicyclohexylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2.5 h, 55 °C
5.1 Reagents: Trifluoroacetic acid Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  rt → reflux; 8 h, reflux; cooled
5.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation
Yang, Xuejin; et al, Organic Letters, 2018, 20(21), 6952-6956

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: Dimethylformamide ;  20 h, 80 °C; rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt → 90 °C; 24 h, 90 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  3 d, rt
3.1 Reagents: Methyldicyclohexylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2.5 h, 55 °C
4.1 Reagents: Trifluoroacetic acid Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  rt → reflux; 8 h, reflux; cooled
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation
Yang, Xuejin; et al, Organic Letters, 2018, 20(21), 6952-6956

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 90 °C; 24 h, 90 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  3 d, rt
3.1 Reagents: Methyldicyclohexylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2.5 h, 55 °C
4.1 Reagents: Trifluoroacetic acid Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  rt → reflux; 8 h, reflux; cooled
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation
Yang, Xuejin; et al, Organic Letters, 2018, 20(21), 6952-6956

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  3 d, rt
2.1 Reagents: Methyldicyclohexylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2.5 h, 55 °C
3.1 Reagents: Trifluoroacetic acid Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  rt → reflux; 8 h, reflux; cooled
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation
Yang, Xuejin; et al, Organic Letters, 2018, 20(21), 6952-6956

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ;  3.5 h, rt; 3 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt
2.1 Reagents: Bromine Solvents: 1,2-Dibromoethane ;  1 h, reflux; 24 h, reflux
3.1 Reagents: Potassium acetate Solvents: Dimethylformamide ;  20 h, 80 °C; rt
3.2 Reagents: Potassium hydroxide Solvents: Water ;  rt → 90 °C; 24 h, 90 °C
4.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  3 d, rt
5.1 Reagents: Methyldicyclohexylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2.5 h, 55 °C
6.1 Reagents: Trifluoroacetic acid Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  rt → reflux; 8 h, reflux; cooled
6.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation
Yang, Xuejin; et al, Organic Letters, 2018, 20(21), 6952-6956

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Triphenylphosphine ,  (SP-4-1)-Dichlorobis[1-methyl-3,5-bis(2,4,6-trimethylphenyl)-1H-1,2,3-triazolium… Solvents: 1,4-Dioxane ;  7.5 h, 105 - 110 °C
Referencia
Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki-Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies
Shaik, Jeelani Basha; et al, Beilstein Journal of Organic Chemistry, 2013, 9, 698-704

Triphenylene, 2,3,6,7,10,11-hexaphenyl- Raw materials

Triphenylene, 2,3,6,7,10,11-hexaphenyl- Preparation Products

Triphenylene, 2,3,6,7,10,11-hexaphenyl- Literatura relevante

Proveedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Synrise Material Co. Ltd.